![molecular formula C25H26O B12613082 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole CAS No. 649556-34-3](/img/structure/B12613082.png)
4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is an organic compound characterized by its unique structure, which includes a butenyl group attached to a bis(4-methylphenyl) moiety and an anisole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole typically involves the reaction of 4-methylbenzyl chloride with anisole in the presence of a base, followed by the addition of a butenyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, and using a catalyst like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: The anisole group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to butyl derivatives.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid: Similar in structure but contains an oxobutenoic acid group instead of a butenyl group.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains aminophenoxy groups and a biphenyl core, differing in functional groups and overall structure.
Uniqueness
4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including its potential use as a building block in organic synthesis and its exploration in biological research.
Propiedades
Número CAS |
649556-34-3 |
|---|---|
Fórmula molecular |
C25H26O |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[4,4-bis(4-methylphenyl)but-3-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C25H26O/c1-19-7-13-22(14-8-19)25(23-15-9-20(2)10-16-23)6-4-5-21-11-17-24(26-3)18-12-21/h6-18H,4-5H2,1-3H3 |
Clave InChI |
MXHYSNBENMWWBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
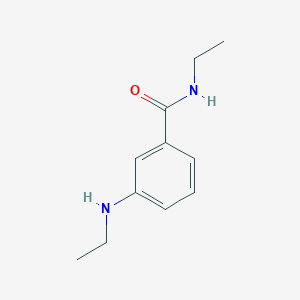
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)

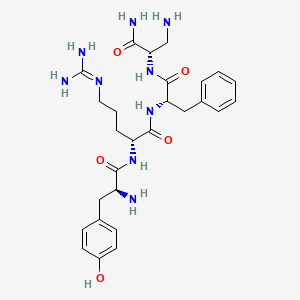
methanone](/img/structure/B12613042.png)
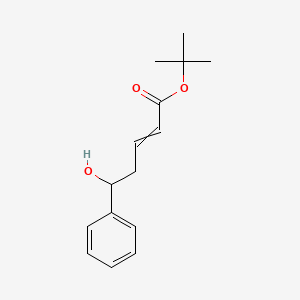
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
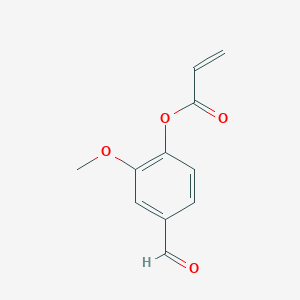
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
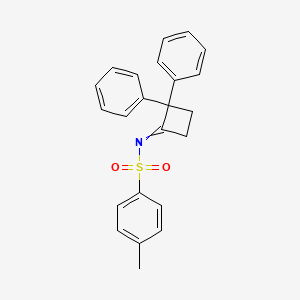
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
